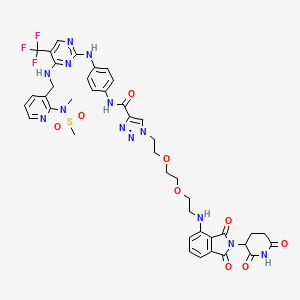
FC-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods: Industrial production methods for FC-11 are not explicitly detailed in available literature. it is likely that the production involves standard organic synthesis techniques, including purification steps such as crystallization and chromatography to achieve the desired purity levels (≥98% as per HPLC analysis) .
Chemical Reactions Analysis
Types of Reactions: FC-11 undergoes various chemical reactions, primarily focusing on its role as a PROTAC® Degrader. The compound is involved in degradation reactions where it targets and degrades specific proteins, such as autophosphorylated FAK .
Common Reagents and Conditions: The degradation process typically involves the use of this compound at concentrations around 100 nM, with the effects being reversible upon compound wash out . The reactions are carried out under controlled laboratory conditions to ensure specificity and efficiency.
Major Products Formed: The major product formed from the degradation reaction involving this compound is the degraded form of the target protein, such as pFAKtyr397 .
Scientific Research Applications
FC-11 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the role of focal adhesion kinase in various cellular processes . In cancer research, this compound is utilized to investigate the effects of FAK degradation on tumor progression and metastasis . Additionally, this compound is employed in the development of targeted protein degradation therapies, which hold promise for treating various diseases by selectively degrading pathogenic proteins .
Mechanism of Action
FC-11 exerts its effects through the mechanism of targeted protein degradation. It binds to the target protein, such as FAK, and recruits the ubiquitin-proteasome system to facilitate the degradation of the protein . The molecular targets involved include the FAK inhibitor PF 562217 and the cereblon-binding ligand Pomalidomide, which together form the PROTAC® molecule .
Comparison with Similar Compounds
Similar Compounds:
- PF 562217: A FAK inhibitor used in the synthesis of FC-11 .
- Pomalidomide: A cereblon-binding ligand used in the synthesis of this compound .
- Other PROTAC® Degraders: Compounds designed to target and degrade specific proteins through the ubiquitin-proteasome system .
Uniqueness of this compound: This compound is unique due to its high potency and specificity in degrading autophosphorylated FAK (pFAKtyr397) within a short time frame (3 hours at 100 nM) . This makes it a valuable tool in research focused on understanding the role of FAK in cellular processes and developing targeted therapies for diseases involving aberrant FAK activity .
Properties
Molecular Formula |
C41H42F3N13O9S |
|---|---|
Molecular Weight |
949.9 g/mol |
IUPAC Name |
1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-N-[4-[[4-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52) |
InChI Key |
RZKZQCHSKWKOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


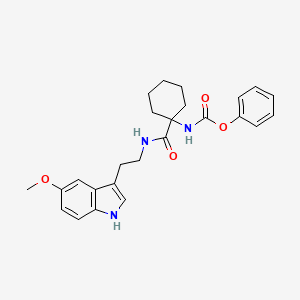
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
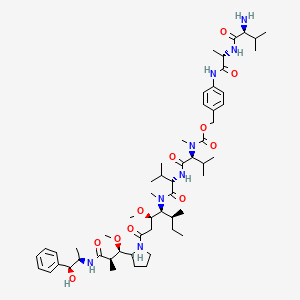
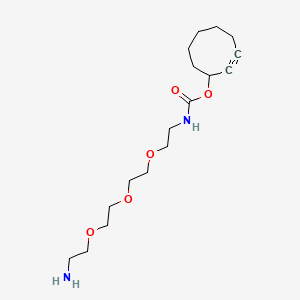
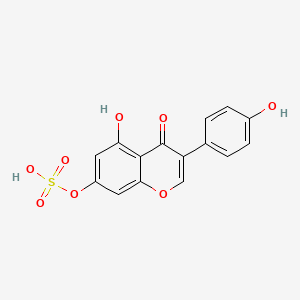
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
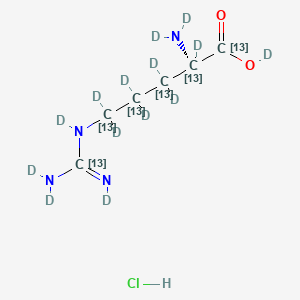
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
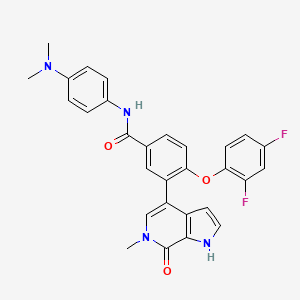
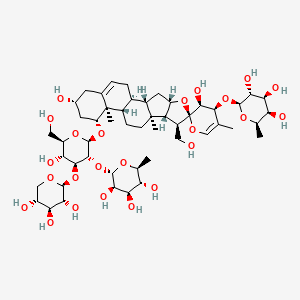
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
